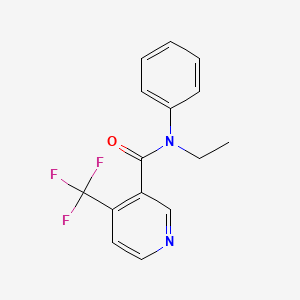

N-Ethyl-N-Phenyl-4-(Trifluormethyl)nicotinamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide” is a chemical compound . It is a metabolite of Flonicamid, a novel insecticide with a rapid inhibitory effect against aphid feeding .

Molecular Structure Analysis

The molecular formula of “N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide” is C15H13F3N2O . The average mass is 294.272 Da and the monoisotopic mass is 294.097992 Da .Wirkmechanismus

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide inhibits NAMPT by binding to its active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has also been shown to induce autophagy, a cellular process involved in the degradation of damaged cellular components. Autophagy is a crucial process in maintaining cellular homeostasis and preventing the accumulation of damaged proteins and organelles.

Biochemical and Physiological Effects

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has been shown to have various biochemical and physiological effects. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has been shown to induce apoptosis, a programmed cell death process, in various cancer cell lines. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has also been shown to have neuroprotective effects by preventing neuronal cell death.

Vorteile Und Einschränkungen Für Laborexperimente

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has various advantages for lab experiments. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide is a readily available compound that can be synthesized using various methods. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has been extensively studied for its potential applications in scientific research, and its mechanism of action is well understood. However, N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has some limitations for lab experiments. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has low solubility in aqueous solutions, which can limit its use in some experiments. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide can also have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has shown promising results in various scientific applications, and there are various future directions for research on N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide. One potential direction is the development of N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide derivatives with improved solubility and specificity. Another potential direction is the investigation of the effects of N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide on other cellular processes, such as DNA repair and cellular signaling. N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide has also shown potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, and further research is needed to explore its therapeutic potential.

Synthesemethoden

N-ethyl-N-phenyl-4-(trifluoromethyl)nicotinamide can be synthesized using various methods, including the reaction of 4-(trifluoromethyl)nicotinic acid with N-ethyl-N-phenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 4-(trifluoromethyl)nicotinoyl chloride with N-ethyl-N-phenylamine in the presence of a base such as triethylamine.

Wissenschaftliche Forschungsanwendungen

- Auswirkungen: Über 20 neue Agrochemikalien, die TFMP enthalten, haben ISO-Gemeinschaftsnamen erhalten, was ihre Bedeutung im Pflanzenschutz unterstreicht .

- Klinische Studien: Mehrere Kandidaten befinden sich derzeit in klinischen Studien, was das anhaltende Interesse an TFMP-basierten Pharmazeutika zeigt .

- Forschungspotenzial: Eine weitere Erforschung von Dampfphasenreaktionen kann zu neuartigen Anwendungen führen .

Pflanzenschutz:

Pharmazeutika:

Tiermedizinische Anwendungen:

Dampfphasenreaktionen:

Flonicamid: Ein bemerkenswertes Beispiel:

Eigenschaften

IUPAC Name |

N-ethyl-N-phenyl-4-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-2-20(11-6-4-3-5-7-11)14(21)12-10-19-9-8-13(12)15(16,17)18/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJGJOSKJIWOFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CN=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Propyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2455621.png)

![ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate](/img/structure/B2455623.png)

![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)

![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline](/img/structure/B2455628.png)

![2-[[2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetyl]amino]acetic acid](/img/structure/B2455630.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2455635.png)

![2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile](/img/structure/B2455639.png)